molecular formula C20H19FN2O4 B2989797 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946254-21-3

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2989797
CAS RN: 946254-21-3
M. Wt: 370.38
InChI Key: OKBWLWONZPOIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research has demonstrated the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , for their anticonvulsant activities. Studies by Kohn et al. (1993) highlighted that certain derivatives containing a furan-2-yl group exhibited excellent protection against maximal electroshock-induced seizures in mice, suggesting a potential application of such compounds in the treatment of epilepsy. The synthesis process focused on exploring the structure-activity relationships to identify compounds with optimal anticonvulsant properties (Kohn et al., 1993).

Anticancer Activities

Another significant area of application involves the exploration of anticancer activities. For example, Hammam et al. (2005) synthesized novel fluoro-substituted compounds and evaluated their anti-lung cancer activity. The study identified specific derivatives showing promising anticancer activity at low concentrations compared to reference drugs, indicating the potential of such compounds in developing new cancer therapies (Hammam et al., 2005).

Inhibition of Kinase Activities

Further research by Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives to investigate their Src kinase inhibitory and anticancer activities. This study highlighted the potential of certain derivatives to inhibit Src kinase, an enzyme implicated in the progression of various cancers. The findings suggest these compounds could serve as a basis for developing new antineoplastic agents (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Additionally, research by Mary et al. (2020) on benzothiazolinone acetamide analogs has revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. The study suggests these compounds could be utilized as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing a novel application outside the biomedical field. Furthermore, molecular docking studies indicated significant binding affinity with Cyclooxygenase 1 (COX1), hinting at possible anti-inflammatory applications (Mary et al., 2020).

properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-4-6-16(21)7-5-15)11-23(14)12-20(25)22-10-17-3-2-8-26-17/h2-9,11H,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBWLWONZPOIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.